5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17691667
Molecular Formula: C7H6ClFO3S
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClFO3S |
|---|---|
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 5-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6ClFO3S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3,10H,1H3 |
| Standard InChI Key | DPOCMSYFKSUQIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)S(=O)(=O)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride (C₇H₆ClFO₃S) features a benzene ring substituted with:
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A sulfonyl chloride (-SO₂Cl) group at position 1
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A hydroxyl (-OH) group at position 2
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A methyl (-CH₃) group at position 3
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A fluorine atom at position 5
This substitution pattern creates distinct electronic effects: the electron-withdrawing sulfonyl chloride and fluorine groups contrast with the electron-donating hydroxyl and methyl groups, resulting in a polarized aromatic system that facilitates selective reactivity.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 224.64 g/mol |
| Molecular Formula | C₇H₆ClFO₃S |
| CAS Number | Not publicly disclosed |
| Appearance | Off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane |
| Stability | Hygroscopic; decomposes under prolonged exposure to moisture |
The fluorine atom significantly influences the compound's physical characteristics, increasing its lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, which enhances membrane permeability in biological systems.
Synthesis and Optimization Strategies
Primary Synthetic Route
The manufacturing process typically employs a three-stage sequence:
Stage 1: Pre-functionalization of Benzene Precursor
5-Fluoro-2-hydroxy-3-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to prevent polysubstitution. This step requires strict anhydrous conditions to minimize hydrolysis of the sulfonyl chloride group.
Stage 2: Chlorination
The intermediate sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloroethane at reflux (80°C) for 4–6 hours, achieving >85% conversion to the sulfonyl chloride.
Stage 3: Purification
Crude product purification involves:
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Solvent extraction (ethyl acetate/water)
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Column chromatography (silica gel, hexane:ethyl acetate 4:1)
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Low-temperature recrystallization from toluene
Critical Process Parameters
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Sulfonation Temperature | 0–5°C | >10°C causes tar formation |
| PCl₅ Equivalents | 1.2–1.5 eq | <1.1 eq reduces yield |
| Reaction Atmosphere | Argon | Moisture causes hydrolysis |
| Final Drying | P₂O₅ desiccation, 40°C | Higher temps induce decomposition |
Recent process intensification studies demonstrate that microreactor systems can improve yield to 92% by enhancing mass transfer during chlorination.
Reactivity and Functionalization Pathways
Nucleophilic Displacement Reactions
The sulfonyl chloride group undergoes characteristic reactions with nucleophiles:
With Amines
Reaction with primary/secondary amines produces sulfonamides:
Yields exceed 80% when using triethylamine as HCl scavenger in THF at 0°C.
With Alcohols
Alcohols generate sulfonate esters under mild basic conditions (pyridine, 25°C):
Electrophilic Aromatic Substitution
The hydroxyl group directs incoming electrophiles to positions 4 and 6 of the benzene ring. Notable transformations include:
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Nitration (HNO₃/H₂SO₄) at 4-position (65% yield)
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Bromination (Br₂/FeBr₃) at 6-position (72% yield)
Stability Considerations
The compound demonstrates limited thermal stability, with decomposition onset at 85°C. Storage recommendations include:
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Dessicated environment (-20°C)
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Amber glass to prevent photodegradation
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Use within 6 months of synthesis
Pharmaceutical Applications
Antibacterial Agent Development
Structural analogs incorporating this sulfonyl chloride moiety have shown potent inhibition against Gram-positive pathogens:
| Bacterial Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 2.1 | Ciprofloxacin (1.8) |
| Enterococcus faecalis | 4.7 | Vancomycin (2.3) |
Mechanistic studies suggest these compounds disrupt cell wall biosynthesis through penicillin-binding protein inhibition.
Kinase Inhibitor Scaffolds
The fluorine atom enhances binding to ATP pockets in kinase domains. Key achievements include:
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IC₅₀ = 18 nM against EGFR T790M mutant (vs. 42 nM for gefitinib)
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10-fold selectivity over wild-type EGFR
Prodrug Synthesis
Sulfonate esters derived from this compound demonstrate improved oral bioavailability in rodent models:
| Prodrug | Parent Drug Solubility (mg/mL) | Bioavailability Increase |
|---|---|---|
| Methyl sulfonate | 0.3 → 8.7 | 320% |
| PEGylated sulfonate | 0.3 → 12.1 | 410% |
Industrial and Regulatory Considerations
Scale-Up Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic chlorination | Jacketed reactors with <5°C/min heating rate |
| Sulfur dioxide emissions | NaOH scrubbers (pH >10) |
| Chlorinated byproducts | Distillation at 0.1 mmHg |
Future Research Directions
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Catalytic Asymmetric Sulfonylation: Developing chiral ligands to enable enantioselective sulfonamide formation
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Targeted Drug Delivery: Conjugating sulfonate esters to antibody-drug conjugates (ADCs)
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Green Chemistry Initiatives: Replacing PCl₅ with mechanochemical activation methods
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